molecular formula C22H20N2O5S B2626174 ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate CAS No. 868146-26-3

ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate

Cat. No.: B2626174
CAS No.: 868146-26-3
M. Wt: 424.47
InChI Key: LETHFOOVIXDPPX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate is a complex organic compound that features a unique combination of furan, thiophene, and pyrazole moieties

Scientific Research Applications

Ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the furan and thiophene groups: These heterocycles can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Esterification: The final step involves the esterification of the phenoxy group with ethyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan, thiophene, and pyrazole moieties can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate can be compared with similar compounds such as:

    Ethyl 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[4-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-2-27-21(25)14-29-16-9-7-15(8-10-16)17-13-18(19-5-3-11-28-19)24(23-17)22(26)20-6-4-12-30-20/h3-12,18H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETHFOOVIXDPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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